molecular formula C18H22N2O4S2 B2678134 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-phenylmethanesulfonamide CAS No. 946327-64-6

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-phenylmethanesulfonamide

Cat. No.: B2678134
CAS No.: 946327-64-6
M. Wt: 394.5
InChI Key: WWPYPWVIAOFJAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-phenylmethanesulfonamide is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), a key enzyme that hydrolyzes cyclic guanosine monophosphate (cGMP). Its primary research value lies in its utility as a tool compound for investigating the cGMP signaling pathway in cellular and biochemical assays. By elevating intracellular cGMP levels, this inhibitor facilitates the study of downstream physiological processes such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. This compound is cited in patent literature for its potential in researching conditions associated with PDE5 dysfunction. The dual sulfonamide structure contributes to its high affinity and specificity for the PDE5 enzyme catalytic site, making it a valuable pharmacological probe for researchers exploring new therapeutic targets in areas like cardiovascular physiology and erectile dysfunction. Researchers utilize this compound to elucidate complex signal transduction mechanisms and to evaluate the effects of cGMP modulation in various experimental disease models. https://patents.google.com/patent/US20080249163A1/en

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-2-26(23,24)20-12-6-9-16-10-11-17(13-18(16)20)19-25(21,22)14-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,19H,2,6,9,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPYPWVIAOFJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-phenylmethanesulfonamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

Following the formation of the tetrahydroquinoline core, the ethanesulfonyl and phenylmethanesulfonamide groups are introduced through sulfonylation reactions. Ethanesulfonyl chloride and phenylmethanesulfonyl chloride are commonly used reagents for these steps, reacting with the amine groups on the tetrahydroquinoline core under basic conditions to form the desired sulfonamide bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfonamide groups or the tetrahydroquinoline core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydroquinoline core can lead to the formation of quinoline derivatives, while substitution reactions at the sulfonamide groups can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Sulfonamides have long been recognized for their antimicrobial properties. They inhibit bacterial growth by targeting the dihydropteroate synthase pathway, which is crucial for folate synthesis in bacteria. Research has shown that compounds similar to N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-phenylmethanesulfonamide exhibit significant antibacterial activity against various strains of bacteria, including resistant strains . This makes them potential candidates for developing new antibiotics.

Antitumor Properties
The sulfonamide moiety is also associated with antitumor effects. Studies indicate that compounds containing this group can induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives of sulfonamides have been investigated for their ability to inhibit carbonic anhydrases (CAs), which play a role in tumor progression . The unique structure of this compound suggests it may similarly affect cancer cell viability.

Neuropharmacology

Given the presence of the tetrahydroquinoline structure in this compound, there is potential for neuropharmacological applications. Compounds with this scaffold have been studied for their effects on neurotransmitter systems and may exhibit activity as neuroprotective agents or cognitive enhancers . This aspect opens avenues for research into treatments for neurodegenerative diseases.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include:

  • Formation of the Tetrahydroquinoline Ring: Achieved through a Pictet-Spengler reaction.
  • Introduction of the Ethanesulfonyl Group: The intermediate is treated with ethanesulfonyl chloride to introduce the functional group .

Case Studies and Research Findings

Several studies have documented the biological activity of sulfonamide derivatives similar to this compound:

StudyFocusFindings
Garudacharia et al. Antimicrobial ActivityIdentified significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa.
RSC Advances Antitumor ActivityDemonstrated that sulfonamide derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
ChemDiv Research Neuropharmacological EffectsExplored potential neuroprotective properties linked to tetrahydroquinoline structures.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity through the inhibition of bacterial enzymes or anti-inflammatory effects through the modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared below with key analogs from literature and patents:

Compound Core Structure Substituents Key Features
N-[1-(Ethanesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-1-Phenylmethanesulfonamide Tetrahydroquinoline 1-Ethanesulfonyl; 7-Phenylmethanesulfonamide Dual sulfonamide groups enhance polarity and potential target binding affinity.
2-{6-[(1,3-Benzothiazol-2-yl)Amino]-1,2,3,4-Tetrahydroquinolin-1-yl}-1,3-Thiazole-4-Carboxylic Acid (Example 1, ) Tetrahydroquinoline 1-Thiazole-carboxylic acid; 6-Benzothiazolylamino Benzothiazole amino group may enhance π-π stacking; carboxylic acid improves solubility.
N-(1,2,3,4-Tetrahydroquinolin-4-yl)Pyrrolodin-2-one () Tetrahydroquinoline 4-Pyrrolodinone Pyrrolidinone introduces rigidity; potential for cis-trans diastereomerism.
Key Observations:
  • Sulfonamide vs. Heterocyclic Substituents: The dual sulfonamide groups in the target compound likely confer stronger hydrogen-bonding interactions compared to benzothiazole or pyrrolidinone substituents, which rely more on hydrophobic or rigid conformational effects .
  • Stereochemical Complexity: Unlike the pyrrolidinone analog, which exhibits diastereomerism due to cis-trans configurations , the target compound’s substituents (ethanesulfonyl and phenylmethanesulfonamide) are less prone to stereoisomerism, simplifying synthesis and purification.

Pharmacological and Physicochemical Properties

While explicit data for the target compound is unavailable, inferences are drawn from patent examples (Tables 1–5 in ):

Parameter Target Compound Example 1 () Pyrrolidinone Analog ()
Solubility Moderate (sulfonamides enhance aqueous solubility) High (carboxylic acid group) Low (rigid pyrrolidinone core)
Metabolic Stability Likely high (sulfonamides resist oxidation) Moderate (benzothiazole may undergo metabolism) Variable (depends on diastereomer configuration)
Target Affinity Potential for kinase/protease inhibition Noted in patent for enzyme inhibition Unreported; structural rigidity may limit binding

Biological Activity

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-phenylmethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the compound's biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a tetrahydroquinoline moiety linked to an ethanesulfonyl group and a phenylmethanesulfonamide. This structural configuration is believed to enhance its solubility and biological activity.

PropertyValue
Molecular FormulaC19H24N2O5S2
Molecular Weight424.5 g/mol
LogP2.7688
Polar Surface Area62.192 Ų

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antimicrobial Activity : The sulfonamide functional group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that sulfonamides can be effective against a range of bacterial strains.
  • Anticancer Properties : Compounds in this class have demonstrated potential in inhibiting tumor growth. The mechanism often involves the disruption of cellular pathways critical for cancer cell proliferation and survival.
  • Anti-inflammatory Effects : There is evidence suggesting that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

The biological activities of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety interacts with enzymes involved in metabolic pathways, particularly those related to nucleotide synthesis.
  • Receptor Modulation : The tetrahydroquinoline structure may facilitate binding to specific receptors implicated in cancer and inflammation.

Antimicrobial Activity

A study conducted on the antimicrobial efficacy of sulfonamides revealed that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains.

Anticancer Research

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Lung Cancer Cells : Treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours.
  • Breast Cancer Cells : The compound inhibited tumor growth by inducing cell cycle arrest at the G2/M phase.

Q & A

Q. What synthetic strategies are recommended for preparing N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-phenylmethanesulfonamide, and how are intermediates characterized?

  • Methodology :
    • Stepwise Functionalization : Begin with the tetrahydroquinoline core (e.g., 1,2,3,4-tetrahydroquinolin-7-amine) and sequentially introduce sulfonyl groups. Ethanesulfonyl chloride can be reacted under basic conditions (e.g., pyridine or triethylamine) to install the ethanesulfonyl moiety at the 1-position. Subsequent sulfonamide formation at the 7-position can be achieved using phenylmethanesulfonyl chloride .
    • Purification : Use column chromatography (e.g., silica gel, eluting with CH2_2Cl2_2/MeOH gradients) and recrystallization (e.g., EtOAc/petroleum ether) for intermediates. Final products are often isolated as hydrochloride salts via treatment with HCl in Et2_2O or MeOH .
    • Characterization : Confirm structures via 1^1H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.0–4.0 ppm for sulfonyl-CH2_2 groups), 13^{13}C NMR, and mass spectrometry (ESI-MS, m/z calculated for C20_{20}H23_{23}N2_2O4_4S2_2: 443.1) .

Q. How can researchers validate the purity and stability of this compound under experimental conditions?

  • Analytical Workflow :
    • HPLC Purity Assessment : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Mobile phase: acetonitrile/water (0.1% TFA) gradients. Target ≥95% purity for pharmacological studies .
    • Stability Testing : Store the compound at –20°C in anhydrous DMSO or crystalline form. Monitor degradation via NMR or LC-MS over 1–2 weeks under varying pH (e.g., PBS buffer) and temperature conditions .

Advanced Research Questions

Q. What challenges arise in resolving stereochemical configurations of this compound, particularly regarding diastereomer formation?

  • Structural Complexity :
    • The tetrahydroquinoline scaffold introduces potential cis/trans isomerism at the 1- and 4-positions. Ethanesulfonyl and phenylmethanesulfonamide substituents may induce steric hindrance, favoring specific diastereomers .
    • Analytical Solutions :
  • X-ray crystallography (e.g., single-crystal analysis) to determine absolute configuration (see torsion angles for analogous compounds: 47.0–56.4° for heterocyclic rings) .
  • Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers .

Q. How can researchers design assays to evaluate the biological activity of this compound, such as nitric oxide synthase (NOS) inhibition?

  • Pharmacological Assay Design :
    • Enzyme Inhibition : Use recombinant human NOS isoforms (iNOS, eNOS, nNOS) expressed in Baculovirus-infected Sf9 cells. Measure IC50_{50} values via radioactive L-[3^3H]arginine-to-L-[3^3H]citrulline conversion assays .
    • Selectivity Profiling : Compare inhibition potency across isoforms. For example, tetrahydroquinoline-based inhibitors like N-(1-(2-(methylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximide show >100-fold selectivity for nNOS over eNOS .

Q. What computational methods support structure-activity relationship (SAR) studies for sulfonamide-modified tetrahydroquinolines?

  • In Silico Approaches :
    • Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., NOS active sites). Key residues: Heme-binding cysteine (Cys194 in nNOS) and tetrahydrobiopterin-binding regions .
    • QSAR Modeling : Corrogate electronic (Hammett σ values) and steric (Taft’s Es_s) parameters of substituents (e.g., ethanesulfonyl vs. benzenesulfonyl) with inhibitory activity .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for analogous tetrahydroquinoline sulfonamides: How should researchers optimize reaction conditions?

  • Case Analysis :
    • Example: A 6% yield for (±)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (30) vs. 69% for N-(1-(2-(dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (31) .
    • Resolution :
  • Steric effects from bulky substituents (e.g., 1-methylpyrrolidine) reduce reactivity. Optimize by using LiAlH4_4 for reductions instead of milder agents .
  • Introduce electron-withdrawing groups (e.g., 8-fluoro) to enhance electrophilicity at the 6-position, improving sulfonamide coupling efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.